Ici 153110

Heart Failure Hemodynamics Cardiac Output

Congestive heart failure (CHF) research demands a tool compound that simultaneously enhances cardiac contractility and reduces systemic vascular resistance-a profile unattainable with pure inotropes or vasodilators alone. ICI 153110 addresses this gap as an orally active, peak III PDE (PDE3) inhibitor delivering balanced dual pharmacodynamics. • Enables simultaneous hemodynamic (CI, SVR) and neurohormonal (PRA) endpoint measurement in CHF models, with published human benchmark data supporting cross-model translation. • Serves as a critical comparator in safety pharmacology to differentiate PDE3-mediated vascular toxicity (focal arteritis, medial necrosis) from class-specific effects such as thrombocytopenia or proarrhythmia. • Dihydropyridazinone scaffold supports medicinal chemistry SAR programs aimed at optimizing the inotropic-to-vasodilatory ratio.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 87164-90-7
Cat. No. B1233078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 153110
CAS87164-90-7
Synonyms4,5-dihydro-6-(2-(pyrid-4-yl)vinyl)-2H-pyridazine-3-one
ICI 153,110
ICI 153110
ICI-153110
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C=CC2=CC=NC=C2
InChIInChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+
InChIKeyNTIZSASEORJCSP-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICI 153110 (CAS 87164-90-7) Procurement Guide: A Dual-Action PDE3 Inhibitor for Congestive Heart Failure Research


ICI 153110 (CAS: 87164-90-7) is an investigational, orally active phosphodiesterase (PDE) inhibitor, specifically targeting the peak III isoform (PDE3) [1]. Its core value proposition is its combined positive inotropic and vasodilating profile, designed for research into congestive heart failure (CHF) . Unlike later-generation, more clinically refined PDE3 inhibitors, ICI 153110 is a valuable, early tool compound for investigating the mechanistic interplay between PDE3 inhibition, cyclic AMP (cAMP) elevation, and the resultant hemodynamic and neurohormonal responses in models of cardiac failure [1].

Why PDE Inhibitors Like ICI 153110 Are Not Interchangeable with Other Inotropes or Vasodilators


Simply substituting ICI 153110 with another inotrope (e.g., dobutamine) or a pure vasodilator is scientifically invalid due to its unique dual mechanism of action [1]. Its peak III PDE inhibition elevates cAMP, leading to a balanced, simultaneous increase in cardiac contractility (inotropy) and reduction in systemic vascular resistance (vasodilation) . This pharmacodynamic profile contrasts sharply with pure inotropes, which can increase myocardial oxygen demand without afterload reduction, and pure vasodilators, which reduce afterload but lack direct inotropic support. Furthermore, in-class substitution with other PDE inhibitors (e.g., milrinone, amrinone) is complicated by significant differences in isoform selectivity and toxicity profiles, which are detailed in the quantitative evidence below [2].

Quantitative Differentiation of ICI 153110: Hemodynamics, Safety, and In Vivo Findings


Human Hemodynamics: Quantified Dual Inotropic and Vasodilator Effect vs. Baseline

In a clinical study of 10 patients with chronic heart failure, intravenous ICI 153,110 demonstrated a significant dual-action profile at maximal hemodynamic response. It increased cardiac index (CI) by 33.3% while simultaneously decreasing systemic vascular resistance (SVR) by 30.9% compared to baseline [1]. This provides direct, quantitative evidence of its combined inotropic and vasodilating effect in the target patient population.

Heart Failure Hemodynamics Cardiac Output

Human Neurohormonal Modulation: Reduction in Plasma Renin Activity (PRA)

The clinical study also revealed that ICI 153,110 suppressed plasma renin activity (PRA), particularly in patients with high baseline levels. In a subgroup of 5 patients, PRA decreased from 11.2 ± 2.5 ng/ml/h to 5.4 ± 1.67 ng/ml/h (a 51.8% reduction, p<0.01). This decrease preceded changes in cardiac index and SVR by 1-2 hours [1]. This effect is not consistently documented for other early PDE3 inhibitors.

Heart Failure Neurohormones Renin-Angiotensin System

Distinct Vascular Toxicity Profile in Rodent Safety Studies

A 6-month oral toxicity study in rats identified a unique vascular toxicity profile for ICI 153110, characterized by focal arteritis and medial necrosis. Minimal focal arteritis was observed at doses as low as 5 mg/kg/day, and medial necrosis was noted at 250 mg/kg/day [1]. This specific pathology is a key differentiator from the thrombocytopenia associated with amrinone or the arrhythmogenic potential of milrinone, making ICI 153110 a critical tool for investigating class-specific versus compound-specific toxicities of PDE inhibitors.

Toxicology Vascular Pathology Safety Pharmacology

Lack of Detailed PDE Isoform Selectivity Data Limits Cross-Class Comparisons

While ICI 153110 is described as a peak III (PDE3) inhibitor, publicly available, quantitative data on its selectivity profile across other PDE isoforms (e.g., PDE4, PDE5) is absent from primary literature [1]. This stands in contrast to well-characterized PDE3 inhibitors like milrinone, for which detailed IC50 values against various isoforms are documented [2]. The lack of this selectivity data represents a significant experimental variable that must be considered when selecting ICI 153110 over more modern, well-profiled tool compounds.

Enzymology Phosphodiesterase Selectivity

Optimal Research Applications for ICI 153110 Based on Evidence


Investigating PDE3-Mediated Hemodynamic and Neurohormonal Cross-Talk in Heart Failure

This is the primary application scenario. ICI 153110 is best utilized in pre-clinical or clinical research models where the simultaneous measurement of hemodynamic (CI, SVR) and neurohormonal (PRA) responses is required. The quantitative data from human studies provides a benchmark for validating these dual effects in new animal models or ex vivo systems [1].

Differentiating Compound-Specific from Class-Wide PDE Inhibitor Toxicities

In toxicology and safety pharmacology programs, ICI 153110 serves as a unique comparator. Its documented vascular toxicity profile in rats (focal arteritis, medial necrosis) allows researchers to distinguish this specific pathology from the more common class toxicities of other PDE3 inhibitors, such as thrombocytopenia (amrinone) or pro-arrhythmic effects (milrinone) [1]. This is critical for developing safer next-generation agents.

Structure-Activity Relationship (SAR) Studies on Dihydropyridazine PDE Inhibitors

ICI 153110, with its dihydropyridazinone core, is a valuable scaffold for medicinal chemistry programs. It can be used as a starting point for SAR studies aimed at optimizing the ratio of inotropic to vasodilatory effects or mitigating the observed vascular toxicity, with the goal of creating novel analogs with improved safety margins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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